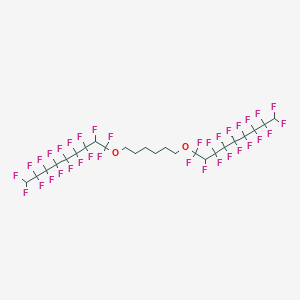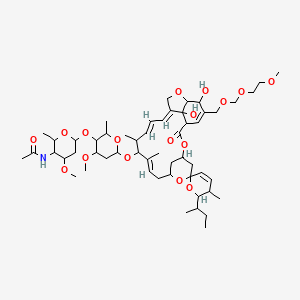
Avermectin A1a, 4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are produced by the soil bacterium Streptomyces avermitilis and have been widely used in veterinary medicine and agriculture to control parasitic infections and pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves several steps, including the selective modification of the avermectin core structure. The key steps typically include:
Demethylation: The 5-O-demethylation is achieved using reagents such as boron tribromide (BBr3) or lithium diisopropylamide (LDA).
Methoxylation: The 26-((2-methoxyethoxy)methoxy) group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces avermitilis followed by extraction and purification processes. The fermentation broth is typically extracted with organic solvents, and the crude extract is subjected to chromatographic techniques to isolate the desired compound. Further chemical modifications are then performed to obtain the final product.
化学反応の分析
Types of Reactions
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Nucleophiles like amines, alcohols, thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
科学的研究の応用
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating ion channels and neurotransmitter release.
Medicine: Explored for its potential therapeutic applications in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new agricultural pesticides and veterinary drugs.
作用機序
The mechanism of action of Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound also affects other ion channels and neurotransmitter receptors, contributing to its broad-spectrum activity.
類似化合物との比較
Similar Compounds
Ivermectin: Another avermectin derivative with similar anthelmintic and insecticidal properties.
Eprinomectin: A derivative used in veterinary medicine for controlling parasites in livestock.
Doramectin: Used in veterinary medicine for the treatment of parasitic infections in animals.
Uniqueness
Avermectin A1a, 4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific modifications, which enhance its solubility, stability, and bioavailability. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
特性
CAS番号 |
148865-00-3 |
|---|---|
分子式 |
C54H83NO17 |
分子量 |
1018.2 g/mol |
IUPAC名 |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(2-methoxyethoxymethoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H83NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,18-19,22,30-31,33-35,39-51,57,59H,12,17,20-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
InChIキー |
AJVUHKQJTHEJRA-NLGMDJEFSA-N |
異性体SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


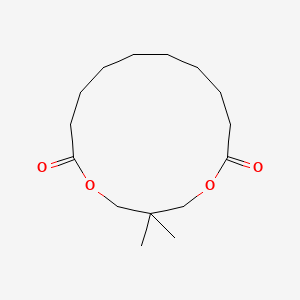




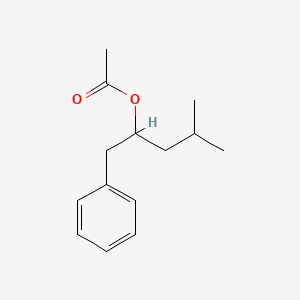


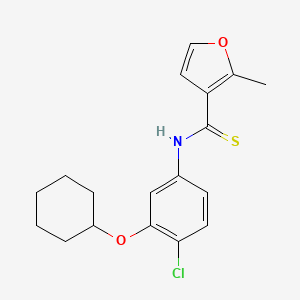
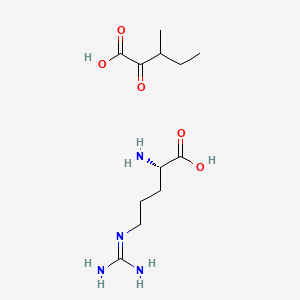

![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)

